Isoxazol-4-ylmethanamine hydrochloride

Description

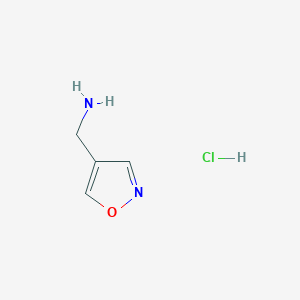

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVALZCMCJOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624188 | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847490-70-4, 173850-71-0 | |

| Record name | 4-Isoxazolemethanamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-oxazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (isoxazol-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (isoxazol-4-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing with the formation of an isoxazole-4-carboxylic acid derivative, followed by functional group transformations to yield the target amine, and concluding with the formation of its hydrochloride salt for enhanced stability and handling. This document details the experimental protocols, summarizes quantitative data in structured tables, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of (isoxazol-4-yl)methanamine hydrochloride is strategically designed around the construction of the isoxazole core, followed by the elaboration of a functional group at the 4-position to introduce the aminomethyl moiety. The chosen pathway involves the synthesis of an isoxazole-4-carboxylic acid, which is then converted to the corresponding carboxamide. Subsequent reduction of the amide furnishes the desired primary amine, which is then converted to its hydrochloride salt.

Figure 1: Overall synthetic workflow for (isoxazol-4-yl)methanamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 3-Substituted-isoxazole-4-carboxylic Acid

This procedure outlines the synthesis of a 3-substituted isoxazole-4-carboxylic acid, which can serve as a key intermediate. The protocol is adapted from a known method for similar derivatives.[1]

1.1 Oxime Formation:

-

An aldehyde (0.02 mol) is dissolved in ethanol.

-

This solution is added to an aqueous solution of hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol).

-

The mixture is heated at 80-90 °C for 30 minutes.

-

After cooling, the solid oxime that separates is collected and purified by recrystallization from ethanol.

1.2 Cyclization and Ester Formation:

-

The obtained oxime (1 mmol) is mixed with ethyl acetoacetate (2 mmol) and anhydrous zinc chloride (0.1 mmol) in a round-bottom flask.

-

The mixture is gradually heated without a solvent for approximately one hour.

1.3 Hydrolysis to Carboxylic Acid:

-

The resulting ester from the previous step is hydrolyzed to the corresponding carboxylic acid. A typical procedure involves heating the ester with an aqueous acid, such as 60% aqueous sulfuric acid, followed by workup and isolation of the carboxylic acid product.[2]

| Reactant/Reagent | Step | Quantity | Molar Ratio (relative to aldehyde) |

| Aldehyde | 1.1 Oxime Formation | 0.02 mol | 1 |

| Hydroxylamine Hydrochloride | 1.1 Oxime Formation | 0.08 mol | 4 |

| Sodium Acetate | 1.1 Oxime Formation | 0.04 mol | 2 |

| Oxime (from 1.1) | 1.2 Cyclization | 1 mmol | - |

| Ethyl Acetoacetate | 1.2 Cyclization | 2 mmol | - |

| Anhydrous Zinc Chloride | 1.2 Cyclization | 0.1 mmol | - |

| 3-Substituted-isoxazole-4-carboxylate | 1.3 Hydrolysis | - | - |

| 60% Aqueous Sulfuric Acid | 1.3 Hydrolysis | Sufficient amount | - |

Table 1: Reagents for the synthesis of 3-substituted-isoxazole-4-carboxylic acid.

Step 2: Synthesis of Isoxazole-4-carboxamide

This step involves the conversion of the carboxylic acid to a carboxamide, a crucial precursor for the final amine. The protocol is based on a general method for isoxazole-carboxamide synthesis.[1][3]

-

The 3-substituted-isoxazole-4-carboxylic acid (1 mmol) is refluxed with thionyl chloride (2 mmol) for 2-3 hours.

-

After the reaction is complete (monitored by TLC), excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in dichloromethane.

-

A source of ammonia (e.g., aqueous ammonia or ammonia gas) is added to the solution.

-

The reaction mixture is stirred until the formation of the carboxamide is complete (monitored by TLC).

-

The product is isolated through appropriate workup and purification.

| Reactant/Reagent | Quantity (per 1 mmol of acid) | Purpose |

| 3-Substituted-isoxazole-4-carboxylic acid | 1 mmol | Starting material |

| Thionyl Chloride | 2 mmol | Activating agent |

| Dichloromethane | Sufficient volume | Solvent |

| Ammonia Source | Excess | Aminating agent |

Table 2: Reagents for the synthesis of isoxazole-4-carboxamide.

Step 3: Reduction of Isoxazole-4-carboxamide to (isoxazol-4-yl)methanamine

The reduction of the carboxamide to the primary amine is a key transformation. Lithium aluminum hydride (LAH) is a potent reducing agent suitable for this purpose.

-

In a dry flask under an inert atmosphere, a suspension of Lithium Aluminum Hydride (excess) in a dry ethereal solvent (e.g., THF, diethyl ether) is prepared.

-

A solution of isoxazole-4-carboxamide in the same dry solvent is added dropwise to the LAH suspension at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred until the reduction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

-

The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated to yield the crude (isoxazol-4-yl)methanamine.

Caution: Lithium aluminum hydride reacts violently with water. All equipment must be thoroughly dried, and the reaction must be conducted under anhydrous conditions.

| Reactant/Reagent | Molar Ratio (relative to amide) | Purpose |

| Isoxazole-4-carboxamide | 1 | Starting material |

| Lithium Aluminum Hydride (LAH) | Excess (typically 2-4) | Reducing agent |

| Anhydrous THF or Diethyl Ether | - | Solvent |

Table 3: Reagents for the reduction of isoxazole-4-carboxamide.

Step 4: Formation of (isoxazol-4-yl)methanamine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

-

The crude or purified (isoxazol-4-yl)methanamine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

| Reactant/Reagent | Purpose |

| (isoxazol-4-yl)methanamine | Free base |

| HCl in Diethyl Ether/Dioxane | Acid for salt formation |

| Diethyl Ether/Ethyl Acetate | Solvent |

Table 4: Reagents for hydrochloride salt formation.

Concluding Remarks

The synthetic route detailed in this guide provides a comprehensive framework for the preparation of (isoxazol-4-yl)methanamine hydrochloride. Researchers should note that the specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for the unsubstituted isoxazole system. Careful monitoring of each step by appropriate analytical techniques, such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), is crucial to ensure the desired product's successful synthesis and characterization. The inherent reactivity of the isoxazole ring, particularly towards strong reducing agents, should be considered, and reaction conditions should be chosen to maximize the yield of the desired product while minimizing side reactions.

References

- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Isoxazol-4-ylmethanamine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazol-4-ylmethanamine hydrochloride is a heterocyclic organic compound featuring an isoxazole ring substituted with a methanamine hydrochloride group. The isoxazole moiety is a well-recognized pharmacophore present in numerous approved drugs, including certain antibiotics (e.g., sulfamethoxazole) and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the aminomethyl group provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules. This technical guide provides a summary of its chemical properties, a representative synthesis protocol, and safety information.

Chemical and Physical Properties

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 173850-71-0 | [1] |

| Molecular Formula | C₄H₇ClN₂O | [1] |

| Molecular Weight | 134.56 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% or ≥97% (supplier dependent) | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| SMILES Code | NCC1=CON=C1.[H]Cl | [1] |

Table 2: Computed Physicochemical Properties (for the free base, Isoxazol-4-ylmethanamine)

| Property | Value | Source |

| XLogP3-AA | -0.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 98.048012819 Da | [4] |

| Topological Polar Surface Area | 52.1 Ų | [4] |

| Boiling Point (calculated) | 206.994 °C at 760 mmHg | [5] |

Synthesis and Characterization

Representative Synthetic Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of similar isoxazole-containing compounds can be adapted. The following is a representative, multi-step synthesis that could potentially yield the target compound.

Step 1: Synthesis of an Isoxazole Precursor

A common method for forming the isoxazole ring is through a [3+2] cycloaddition reaction or by the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. For a 4-substituted isoxazole, a potential starting point could be the reaction of hydroxylamine hydrochloride with a suitably protected form of 2-(aminomethyl)malondialdehyde or a related precursor.

General Experimental Procedure for Isoxazole Ring Formation:

-

To a solution of the β-dicarbonyl precursor in a suitable solvent (e.g., ethanol, water), add an equimolar amount of hydroxylamine hydrochloride.[6]

-

The reaction may be heated or catalyzed by a mild acid or base.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the isoxazole precursor.

Step 2: Introduction of the Aminomethyl Group and Salt Formation

If the isoxazole precursor does not already contain the aminomethyl group, it would be introduced in a subsequent step, for example, by reduction of a nitrile or an amide. The final step would involve the formation of the hydrochloride salt.

-

The isoxazole intermediate is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol).

-

An excess of a solution of hydrochloric acid in a volatile solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure and the presence of all expected protons and carbons. While specific spectral data is not publicly available, suppliers like ChemicalBook and BLD Pharm indicate its availability upon request.[2][8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and analysis.

Biological Activity and Signaling Pathways

The broader class of isoxazole derivatives has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[9][10] The isoxazole ring is a key structural feature in several pharmaceuticals. However, there is currently no specific, publicly available information detailing the biological activity or involvement in any signaling pathways for this compound itself. Researchers interested in the potential therapeutic applications of this compound would need to conduct their own in vitro and in vivo studies to elucidate its biological function.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Logical Relationship Diagram for Safety Precautions

Caption: Logical flow from hazard identification to safety measures.

References

- 1. ias.ac.in [ias.ac.in]

- 2. 173850-71-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsrc [chemsrc.com]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C-ISOXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE(173850-71-0) 1H NMR spectrum [chemicalbook.com]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 10. ijpca.org [ijpca.org]

Spectroscopic Profile of Isoxazol-4-ylmethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoxazol-4-ylmethanamine hydrochloride (CAS No: 173850-71-0). While specific, experimentally-derived raw data and detailed protocols for this particular compound are not extensively available in public literature, this document outlines the expected spectroscopic characteristics based on the known structure and data from analogous isoxazole derivatives. The information herein is intended to guide researchers in the characterization and analysis of this and related compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methanamine hydrochloride group at the 4-position.

Molecular Formula: C₄H₇ClN₂O Molecular Weight: 134.57 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the analysis of closely related isoxazole compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | Isoxazole ring H-5 |

| ~8.0 - 8.5 | Singlet | 1H | Isoxazole ring H-3 |

| ~4.0 - 4.5 | Singlet/Triplet | 2H | -CH₂- |

| ~8.0 - 9.0 (broad) | Singlet | 3H | -NH₃⁺ |

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 | Isoxazole ring C-5 |

| ~145 - 155 | Isoxazole ring C-3 |

| ~110 - 120 | Isoxazole ring C-4 |

| ~35 - 45 | -CH₂- |

Solvent: D₂O or DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (isoxazole ring) |

| 3000 - 2800 | Broad, Strong | N-H stretching (ammonium salt) |

| ~1640 | Medium | C=N stretching (isoxazole ring) |

| ~1580 | Medium | N-H bending (ammonium salt) |

| ~1450 | Medium | C=C stretching (isoxazole ring) |

| ~1100 | Strong | C-O stretching (isoxazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 98.05 | [M-HCl]⁺ (Exact mass of free base) |

| 99.06 | [M-HCl+H]⁺ (Protonated free base) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum is collected prior to the sample scan.

-

Mass Spectrometry (MS)

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopic analysis.

Isoxazol-4-ylmethanamine hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of Isoxazol-4-ylmethanamine Hydrochloride

Introduction

This compound is a heterocyclic amine salt of interest in chemical and pharmaceutical research. A thorough understanding of its solubility profile is fundamental for its application in drug discovery and development, influencing formulation, bioavailability, and route of administration. As of this writing, specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the predicted solubility characteristics and providing detailed experimental protocols for the systematic determination of its solubility profile.

Predicted Solubility Profile

The molecular structure of this compound suggests a favorable solubility in polar solvents. The presence of the isoxazole ring, with its nitrogen and oxygen heteroatoms, contributes to the molecule's polarity. Furthermore, the primary amine group is protonated to form a hydrochloride salt. Amine salts are generally characterized by their enhanced water solubility compared to their free base counterparts, as the ionic nature of the salt interacts favorably with polar solvent molecules like water.[1][2]

Based on these chemical principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent/Medium | Predicted Solubility | Rationale |

| Water | Soluble to Freely Soluble | The compound is a salt, which is ionic and polar, facilitating strong interactions with polar water molecules.[1] |

| Saline Buffers (e.g., PBS) | Soluble | Expected to be soluble in aqueous buffers; solubility may be influenced by pH and ionic strength. |

| Methanol / Ethanol | Soluble | The polarity of lower-chain alcohols is sufficient to dissolve the polar amine salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic compounds, including many salts. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar organic solvent, DCM is not expected to effectively solvate the ionic hydrochloride salt. |

| Hexanes / Ether | Insoluble | Non-polar solvents are unlikely to dissolve the highly polar amine salt.[1] |

Experimental Protocols for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is required. This involves both qualitative assessment and precise quantitative measurement of thermodynamic (equilibrium) solubility.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid classification of the compound's solubility in various solvents.

-

Preparation : Weigh approximately 25 mg of this compound into separate, clean glass vials for each solvent to be tested.

-

Solvent Addition : Add 0.75 mL of the first solvent (e.g., water) to the corresponding vial in small portions.

-

Mixing : After each addition, cap the vial and shake vigorously for approximately 30-60 seconds.

-

Observation : Visually inspect the solution for any undissolved solid particles against a dark background.

-

Classification :

-

Soluble : If the entire solid dissolves, the compound is considered soluble in that solvent under these conditions.

-

Insoluble : If the solid does not dissolve, proceed to the next solvent.

-

-

Acid/Base Solubility (for water-insoluble compounds) :

-

Repeat : Repeat steps 2-5 for all selected solvents (e.g., ethanol, DMSO, dichloromethane, etc.).

Protocol 2: Quantitative Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility, which represents the true thermodynamic solubility of a compound.[5]

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-cap glass vial. The excess solid should be clearly visible.

-

Prepare a minimum of three replicate samples for each solvent system.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C.

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (e.g., 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the vials followed by filtration of the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) is required.[6]

-

-

Analysis and Quantification :

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a standard and reliable technique for quantifying the concentration of dissolved this compound.

-

Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and a C18 column.

-

Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).

-

Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis : Inject the standards and the diluted samples from the solubility experiment.

-

Quantification : Plot a standard curve of peak area versus concentration. Use the linear regression equation from this curve to calculate the concentration of the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the complete solubility profile of a compound like this compound.

Caption: Experimental workflow for determining the solubility profile.

Data Presentation

All quantitative data obtained from the experimental protocols should be meticulously recorded and presented in a structured format for clarity and comparative analysis.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Solubility (Molar) ± SD (n=3) |

| Deionized Water | ~ | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 37 | Experimental Value | Calculated Value |

| 0.1 M HCl | 1.0 | 25 | Experimental Value | Calculated Value |

| Ethanol | ~ | 25 | Experimental Value | Calculated Value |

| DMSO | ~ | 25 | Experimental Value | Calculated Value |

Conclusion

While a definitive, quantitative solubility profile for this compound is not currently documented in public sources, its chemical structure strongly suggests good solubility in aqueous and polar organic solvents. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to systematically and accurately determine this crucial physicochemical property. The outlined qualitative and quantitative methods, particularly the equilibrium shake-flask protocol coupled with HPLC analysis, represent a robust strategy for generating the high-quality data required for informed decision-making in research and drug development.

References

Purity assessment of Isoxazol-4-ylmethanamine hydrochloride

An In-depth Technical Guide to the Purity Assessment of Isoxazol-4-ylmethanamine Hydrochloride

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, a structure of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities. As a key building block or intermediate in the synthesis of more complex pharmaceutical agents, the purity of this compound is of paramount importance.[1] A rigorous analytical assessment is crucial to ensure its identity, strength, quality, and purity, thereby guaranteeing the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the core analytical methodologies for the purity assessment of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and workflow visualizations to support robust analytical characterization.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is necessary for a comprehensive purity profile. The primary methods include chromatography for separation and quantification of impurities, spectroscopy for structural elucidation, and other specific tests for residual solvents and inorganic impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity and impurity profile of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Considerations for Method Development:

-

Detection: The isoxazole ring provides some UV absorbance, but the molecule lacks a strong chromophore. Therefore, detection might be challenging at low levels. A low UV wavelength (e.g., 210-230 nm) may be required. For higher sensitivity and specificity, or if UV detection is inadequate, alternative detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be utilized.

-

Derivatization: To enhance UV detection or improve chromatographic performance, pre-column derivatization can be employed. Reagents like dansyl chloride react with primary amines to form highly fluorescent derivatives, significantly improving detection limits.[2]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol.[3][4] Gradient elution is often preferred to resolve impurities with a wide range of polarities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For compounds like this compound, which is a salt with low volatility, derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.

Considerations for Method Development:

-

Derivatization: The primary amine group can be derivatized using various reagents, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA), to increase volatility.[5] This process is critical for successful GC analysis and can enhance chromatographic separation and detection.[5]

-

Detection: A Flame Ionization Detector (FID) provides general quantification, while a Mass Spectrometer (MS) detector is invaluable for the identification of unknown impurities by providing mass-to-charge ratio information.[5][6]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the unambiguous structural confirmation of the main component and the identification of impurities.[7] The chemical shifts, coupling constants, and signal integrations provide detailed structural information. Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified reference standard without the need for a specific analyte reference standard.

-

Mass Spectrometry (MS): When coupled with LC or GC, MS is the definitive technique for impurity identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, facilitating their structural elucidation.[8]

Other Purity Tests

-

Water Content: Karl Fischer titration is the standard method for the quantitative determination of water content in the substance.

-

Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities present in the sample.

-

Residual Solvents: A specific GC method with headspace sampling is used to identify and quantify any residual organic solvents from the synthesis and purification processes.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detector | UV at 220 nm |

| Injection Vol. | 10 µL |

| Sample Conc. | 1 mg/mL in Mobile Phase A |

Table 2: Representative GC-MS Method Parameters (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N-methyl-bis(trifluoroacetamide) (MBTFA) |

| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temp. | 250°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Table 3: Illustrative Method Validation Summary (ICH Guidelines)

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Linearity (r²) | > 0.999 | > 0.998 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| LOD (µg/mL) | 0.1 | 0.2 |

| LOQ (µg/mL) | 0.3 | 0.6 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |

| Precision (% RSD) | < 2.0% | < 2.5% |

Table 4: Potential Impurity Profile

| Impurity Type | Potential Source | Analytical Method |

|---|---|---|

| Starting Materials | Incomplete reaction | HPLC, GC-MS |

| Reaction By-products | Side reactions during synthesis | HPLC, LC-MS |

| Isomeric Impurities | Non-specific synthesis | HPLC |

| Residual Solvents | Purification process | Headspace GC-MS |

| Inorganic Salts | Reagents, work-up | Residue on Ignition, IC |

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

-

Preparation of Solutions:

-

Accurately weigh about 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.[9]

-

-

Chromatographic System:

-

Set up the HPLC system according to the parameters in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject a blank (Mobile Phase A) to ensure no system peaks interfere.

-

Inject the reference standard solution five times to check for system suitability (RSD of peak area < 2.0%).

-

Inject the sample solution in duplicate.

-

-

Calculation:

-

Calculate the purity by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Quantify known impurities using the relative response factor (RRF) with respect to the main peak.

-

Protocol 2: Impurity Analysis by GC-MS with Derivatization

-

Sample Preparation and Derivatization:

-

Accurately weigh about 1 mg of the sample into a 2 mL GC vial.

-

Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the derivatizing agent (e.g., MBTFA).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.[5]

-

Cool the vial to room temperature before injection.

-

-

GC-MS System:

-

Set up the GC-MS system according to the parameters in Table 2.

-

-

Analysis:

-

Inject 1 µL of the derivatized sample solution into the GC-MS.

-

Acquire data in full scan mode to identify all volatile components.

-

-

Data Interpretation:

-

Identify the main peak corresponding to the derivatized Isoxazol-4-ylmethanamine.

-

Identify impurity peaks by comparing their mass spectra with known libraries (e.g., NIST) and by interpreting their fragmentation patterns.

-

Mandatory Visualizations

Caption: Overall workflow for the purity assessment of an Active Pharmaceutical Ingredient (API).

Caption: Detailed workflow for HPLC analysis, including an optional derivatization step.

Caption: Logical workflow for the structural elucidation of unknown impurities using LC-MS/MS.

References

- 1. CAS 1187933-48-7: 3-Isoxazolemethanamine, hydrochloride (1… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to Isoxazol-4-ylmethanamine hydrochloride: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazol-4-ylmethanamine hydrochloride (CAS Number: 173850-71-0) is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The isoxazole motif is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and biological properties to molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in drug discovery, based on the broad bioactivity of the isoxazole class of compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of an isoxazole ring substituted at the 4-position with an aminomethyl group, and it is supplied as a hydrochloride salt to improve stability and solubility.

Table 1: Chemical and Physical Properties of this compound and its Free Base

| Property | Value (Hydrochloride Salt) | Value (Free Base - Computed) | Reference |

| CAS Number | 173850-71-0 | 173850-43-6 | [1] |

| Molecular Formula | C4H7ClN2O | C4H6N2O | [1] |

| Molecular Weight | 134.56 g/mol | 98.10 g/mol | [1][2] |

| IUPAC Name | (1,2-oxazol-4-yl)methanamine hydrochloride | 1,2-oxazol-4-ylmethanamine | [2] |

| SMILES | C1=C(C=NO1)CN.Cl | C1=C(C=NO1)CN | [2] |

| Appearance | White to off-white solid | - | [1] |

| Storage Temperature | 2-8°C, under inert gas | - | [1] |

| XLogP3-AA | - | -0.8 | [2] |

| Hydrogen Bond Donor Count | - | 1 | [2] |

| Hydrogen Bond Acceptor Count | - | 3 | [2] |

| Rotatable Bond Count | - | 1 | [2] |

| Topological Polar Surface Area | - | 52.1 Ų | [2] |

Synthesis and Reactivity

Proposed Experimental Protocol: Gabriel Synthesis of Isoxazol-4-ylmethanamine

This proposed protocol involves two main steps: the synthesis of a 4-(halomethyl)isoxazole intermediate and its subsequent conversion to the desired amine via the Gabriel synthesis.

Step 1: Synthesis of 4-(Chloromethyl)isoxazole

A suitable starting material, such as a 4-(hydroxymethyl)isoxazole, can be converted to 4-(chloromethyl)isoxazole using a standard chlorinating agent like thionyl chloride or phosphorus oxychloride.

Step 2: Gabriel Synthesis

-

Alkylation of Potassium Phthalimide: In a round-bottom flask, potassium phthalimide is dissolved in a polar aprotic solvent such as DMF. 4-(Chloromethyl)isoxazole (from Step 1) is added, and the mixture is heated to facilitate the SN2 reaction, forming N-(isoxazol-4-ylmethyl)phthalimide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the alkylation is complete, the N-substituted phthalimide is cleaved to release the primary amine. This is typically achieved by reacting with hydrazine hydrate in a protic solvent like ethanol under reflux.

-

Workup and Purification: Upon completion of the hydrazinolysis, the reaction mixture is worked up to remove the phthalhydrazide byproduct. The crude Isoxazol-4-ylmethanamine can then be purified by distillation or chromatography.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate of this compound is then collected by filtration and dried.

The reactivity of this compound is primarily dictated by the primary amine group. This nucleophilic amine can readily participate in a variety of chemical transformations, including:

-

Amide bond formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

This versatile reactivity makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery screening.

Caption: Proposed synthetic route for this compound via Gabriel synthesis.

Role in Drug Discovery and Biological Context

This compound itself is not known to possess significant biological activity. Instead, it serves as a valuable starting material for the synthesis of more complex molecules with a wide range of therapeutic applications. The isoxazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Caption: General workflow for the use of a building block in drug discovery.

Potential Therapeutic Areas for Derivatives

The incorporation of the isoxazole moiety has been a successful strategy in the development of drugs for various diseases. Derivatives synthesized from this compound could potentially target a range of biological pathways and be investigated for the following activities:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase-2 (COX-2).

-

Anticancer: Targeting protein kinases, sirtuins, or other pathways involved in cell proliferation and survival.

-

Antimicrobial: As novel antibiotics or antifungal agents.

-

Neurological Disorders: Modulating the activity of receptors and enzymes in the central nervous system, such as NMDA receptors or acetylcholinesterase.

The 4-aminomethyl group provides a key point of attachment for various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Based on safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[1]

Conclusion

This compound is a valuable and versatile chemical building block for the synthesis of novel isoxazole-containing compounds. While the compound itself is not biologically active, its utility lies in its ability to introduce the pharmacologically relevant isoxazole scaffold into larger molecules. The primary amine handle allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening in drug discovery programs. Further research into the synthesis and application of derivatives of this compound is warranted to explore the full potential of this chemical entity in the development of new therapeutics.

References

Synthesis of isoxazole derivatives from simple starting materials

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the isoxazole ring from simple, readily available starting materials. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of diverse isoxazole derivatives.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for the synthesis of isoxazoles. This reaction, often referred to as the Huisgen cycloaddition, typically proceeds with high regioselectivity to afford 3,5-disubstituted isoxazoles when terminal alkynes are used. The nitrile oxide dipole is usually generated in situ from precursors such as aldoximes or nitroalkanes to circumvent its high reactivity and propensity to dimerize.

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

The use of a copper(I) catalyst dramatically accelerates the reaction rate and enhances the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, exclusively yielding 3,5-disubstituted isoxazoles.

Experimental Protocol:

A one-pot procedure for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles is as follows:

-

To a solution of the aldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride (1.05 equiv) and sodium hydroxide (1.05 equiv). Stir the mixture at room temperature for one hour to form the aldoxime.

-

To this mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv).

-

Finally, add chloramine-T trihydrate (1.05 equiv) portion-wise to generate the nitrile oxide in situ.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[1]

Quantitative Data:

The copper(I)-catalyzed cycloaddition is compatible with a wide range of functional groups on both the aldehyde and the alkyne, generally providing good to excellent yields.

| Aldehyde Substituent (R1) | Alkyne Substituent (R2) | Yield (%) |

| Phenyl | Phenyl | 95 |

| 4-Methoxyphenyl | Phenyl | 92 |

| 4-Chlorophenyl | Phenyl | 96 |

| Phenyl | n-Butyl | 85 |

| Cyclohexyl | Phenyl | 88 |

Reaction Mechanism:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The in situ generated nitrile oxide reacts with the copper(I)-acetylide, which is formed from the terminal alkyne and the copper(I) catalyst.

Caption: Copper(I)-Catalyzed Isoxazole Synthesis Workflow.

Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

The synthesis of 3,4-disubstituted isoxazoles can be achieved through a metal-free, enamine-triggered [3+2] cycloaddition. This method offers an alternative regioselectivity compared to the more common synthesis of 3,5-disubstituted isomers.[2]

Experimental Protocol:

-

To a solution of the aldehyde (1.0 equiv) and a secondary amine catalyst, such as pyrrolidine (1.2 equiv), in a non-polar solvent like toluene, add the N-hydroximidoyl chloride (1.1 equiv).

-

Add triethylamine (1.5 equiv) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, the intermediate 4,5-dihydroisoxazole is oxidized in a subsequent step to yield the 3,4-disubstituted isoxazole.

-

Purify the product by column chromatography.[2]

Quantitative Data:

This method demonstrates high yields across a range of substrates.

| Aldehyde Substituent | N-hydroximidoyl chloride Substituent | Yield (%) |

| Phenylacetaldehyde | Phenyl | 95 |

| 3-Phenylpropionaldehyde | 4-Chlorophenyl | 92 |

| Hexanal | Phenyl | 88 |

Reaction Mechanism:

The reaction is initiated by the formation of an enamine from the aldehyde and the secondary amine catalyst. Concurrently, the N-hydroximidoyl chloride generates a nitrile oxide in the presence of a base. The subsequent [3+2] cycloaddition between the enamine and the nitrile oxide, followed by oxidation, yields the 3,4-disubstituted isoxazole.

Caption: Enamine-Mediated 3,4-Disubstituted Isoxazole Synthesis.

Claisen Isoxazole Synthesis from 1,3-Dicarbonyl Compounds

A classic and reliable method for the synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3] This reaction can lead to a mixture of regioisomers, but the selectivity can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound.

Experimental Protocol:

-

Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent, such as ethanol.

-

Add hydroxylamine hydrochloride (1.0-1.2 equiv) to the solution.

-

Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloride and facilitate the reaction.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the isoxazole derivative by recrystallization or column chromatography.

Quantitative Data:

The yields for the Claisen isoxazole synthesis are generally moderate to good, depending on the substrate and reaction conditions.

| 1,3-Dicarbonyl Compound (R1, R2, R3) | Yield (%) |

| Acetylacetone (R1=Me, R2=H, R3=Me) | 85 |

| Benzoylacetone (R1=Ph, R2=H, R3=Me) | 78 |

| Dibenzoylmethane (R1=Ph, R2=H, R3=Ph) | 82 |

| Ethyl acetoacetate (R1=Me, R2=H, R3=OEt) | 75 |

Reaction Mechanism:

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Caption: Claisen Isoxazole Synthesis Mechanism.

Synthesis from α,β-Unsaturated Ketones and Hydroxylamine

Isoxazole and isoxazoline derivatives can also be synthesized from the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine. This method provides access to a variety of substituted isoxazoles.

Experimental Protocol:

-

A mixture of the α,β-unsaturated ketone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol is prepared.

-

An aqueous solution of a base, such as potassium hydroxide, is added to the mixture.

-

The reaction mixture is refluxed for several hours and monitored by TLC.

-

After cooling, the mixture is poured into crushed ice and extracted with an organic solvent like diethyl ether.

-

The combined organic extracts are dried and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data:

The yields of isoxazoles from this method are typically in the moderate to good range.

| α,β-Unsaturated Ketone Substituents (Ar1, Ar2) | Yield (%) |

| Phenyl, Phenyl | 75 |

| 4-Methoxyphenyl, Phenyl | 82 |

| 4-Chlorophenyl, 4-Methoxyphenyl | 78 |

| Naphthyl, Phenyl | 72 |

Regioselective Synthesis from β-Enamino Diketones

A highly versatile and regioselective method for the synthesis of various isoxazole isomers involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. The regiochemical outcome can be controlled by carefully selecting the reaction conditions, such as the solvent and the use of additives like pyridine or Lewis acids.

Experimental Protocol for 3,4-Disubstituted Isoxazoles:

-

To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

-

Add boron trifluoride diethyl etherate (1.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data:

This methodology allows for the selective synthesis of different isoxazole regioisomers in good yields.

| β-Enamino Diketone Substituents | Conditions | Major Regioisomer | Yield (%) |

| R1=Ph, R2=Me, R3=H | MeCN, Pyridine, BF3·OEt2 | 3,4-disubstituted | 85 |

| R1=Ph, R2=Me, R3=H | EtOH, rt | 4,5-disubstituted | 75 (mixture) |

| R1=Ph, R2=Ph, R3=H | MeCN, Pyridine, BF3·OEt2 | 3,4-disubstituted | 82 |

Conclusion

The synthesis of isoxazole derivatives can be achieved through a variety of reliable and efficient methods, starting from simple and readily available materials. The choice of synthetic route depends on the desired substitution pattern and the available starting materials. The 1,3-dipolar cycloaddition offers a powerful and versatile approach, with the ability to control regioselectivity through catalysis. The classical Claisen condensation remains a robust method for the synthesis of a wide range of isoxazoles. Furthermore, the use of α,β-unsaturated ketones and the highly tunable synthesis from β-enamino diketones provide additional strategic avenues for accessing diverse isoxazole scaffolds. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize novel isoxazole-containing molecules for further investigation.

References

Stability of Isoxazol-4-ylmethanamine Hydrochloride Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the stability of isoxazol-4-ylmethanamine hydrochloride under acidic conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines the requisite experimental protocols, potential degradation pathways, and analytical methodologies necessary to conduct a thorough stability investigation in a laboratory setting. The principles and procedures described herein are based on established knowledge of isoxazole chemistry and regulatory guidelines for forced degradation studies.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. The isoxazole moiety is a common heterocyclic scaffold in medicinal chemistry, and understanding its stability is crucial for drug formulation, storage, and regulatory compliance. The hydrochloride salt form generally enhances solubility and is common for amine-containing active pharmaceutical ingredients (APIs). However, the stability of the isoxazole ring can be susceptible to pH, particularly under acidic conditions where acid-catalyzed degradation may occur.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways. This guide details a systematic approach to evaluating the stability of this compound under acidic stress.

Data Presentation

Quantitative data from forced degradation studies should be meticulously recorded and organized to facilitate analysis and comparison. The following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Forced Degradation Conditions and Percentage Degradation

| Condition ID | Acid Type | Acid Concentration (M) | Temperature (°C) | Time (hours) | % Degradation of Isoxazol-4-ylmethanamine HCl | Observations |

| AD-01 | HCl | 0.1 | 25 | 24 | ||

| AD-02 | HCl | 0.1 | 60 | 24 | ||

| AD-03 | HCl | 1.0 | 60 | 24 | ||

| AD-04 | H₂SO₄ | 0.1 | 60 | 24 | ||

| AD-05 | H₂SO₄ | 1.0 | 60 | 24 |

Table 2: Profile of Degradation Products under Acidic Conditions

| Condition ID | Degradation Product ID | Retention Time (min) | % Peak Area | Proposed Structure | Mass (m/z) |

| AD-03 | DP-01 | ||||

| AD-03 | DP-02 | ||||

| AD-05 | DP-01 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable stability data. The following sections outline the methodologies for conducting forced degradation studies and analyzing the resulting samples.

Forced Degradation Under Acidic Conditions

This protocol describes the procedure for subjecting this compound to acidic stress.

Objective: To induce and quantify the degradation of this compound under various acidic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), analytical grade

-

Sulfuric acid (H₂SO₄), analytical grade

-

Sodium hydroxide (NaOH), for neutralization

-

Deionized water

-

Volumetric flasks

-

pH meter

-

Thermostatically controlled water bath or oven

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.

-

Acid Treatment:

-

For each condition outlined in Table 1, transfer a known volume of the stock solution to a volumetric flask.

-

Add the specified volume of the designated acid (HCl or H₂SO₄) to achieve the target concentration.

-

Dilute to the final volume with deionized water.

-

-

Incubation:

-

Incubate the solutions at the temperatures specified in Table 1 for the designated time periods.

-

Protect the samples from light to prevent photolytic degradation.

-

-

Neutralization:

-

After the incubation period, cool the samples to room temperature.

-

Carefully neutralize the samples to approximately pH 7 with a suitable concentration of NaOH.

-

-

Sample Analysis:

-

Analyze the samples immediately using the HPLC method described in section 3.2.

-

A control sample (time zero) should be prepared and analyzed at the beginning of the experiment.

-

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from its degradation products.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions (suggested starting point):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B over a suitable duration to ensure separation of all components.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (a PDA detector is recommended for initial method development).

-

Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

The structural elucidation of significant degradation products is crucial for understanding the degradation pathway.

Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of degradation products.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information of isolated degradation products. Isolation can be achieved through preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the stability assessment and a hypothetical degradation pathway for this compound under acidic conditions.

The Ascendancy of Isoxazoles: A Technical Guide to Novel Building Blocks in Drug Discovery

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is paramount. Among the heterocyclic compounds that have garnered significant attention, isoxazoles stand out for their versatile chemical nature and broad spectrum of biological activities. This technical guide provides an in-depth characterization of novel isoxazole building blocks, offering a comprehensive resource for researchers, scientists, and drug development professionals. Herein, we present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Isoxazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] Their unique five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, allows for diverse substitutions, enabling the fine-tuning of their physicochemical and biological properties.[2][3] This adaptability makes them attractive candidates for the development of targeted therapies.

Physicochemical and Biological Activity Data of Novel Isoxazole Derivatives

The following tables summarize the quantitative data for representative novel isoxazole derivatives, showcasing their physical properties and biological activities against various cell lines and microbial strains.

Table 1: Physicochemical Characterization of Selected Isoxazole Derivatives

| Compound ID | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2aa | C₁₅H₁₁NO | 141–142 | 7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H), 6.84 (s, 1H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | Not specified |

| 2ae | C₁₅H₁₀ClNO | 178–179 | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H) | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 | Not specified |

| 2an | C₁₉H₁₃NO | 167–169 | 8.37 (s, 1H), 7.96–7.87 (m, 6H), 7.58–7.49 (m, 5H), 6.95 (s, 1H) | 170.4, 163.0, 133.9, 133.1, 130.0, 129.1, 128.9, 128.8, 128.6, 127.8, 127.3, 126.9, 126.8, 125.5, 124.7, 122.9, 97.8 | Not specified |

| ISO-1 | C₁₇H₁₅NO₂ | 174-176 | Not specified | Not specified | 3052 (C-H), 1785 (C-H), 1793 (C=O), 1672 (C=C), 1548 (C-O-C) |

| ISO-2 | C₁₇H₁₅NO₃ | 176-178 | Not specified | Not specified | 3042 (C-H), 1775 (C-H), 1791 (C=O), 1672 (C=C), 1544 (C-O-C) |

Note: NMR data is presented for key signals. For full spectral data, refer to the cited literature.[3][4]

Table 2: In Vitro Anticancer Activity of Novel Isoxazole Derivatives (IC₅₀, µM)

| Compound ID | MCF-7 (Breast) | 4T1 (Breast) | PC-3 (Prostate) | HeLa (Cervical) | HepG2 (Liver) | K562 (Leukemia) |

| 2g | 2.639 | - | - | - | - | - |

| 5 | 3.09 | - | - | - | - | - |

| D (reference) | 19.72 | - | - | - | - | - |

| 1a | - | - | Significant | - | - | - |

| 1b | - | - | Significant | - | - | - |

| 1c | - | - | Significant | - | - | - |

| S23 | Selective | - | - | - | - | - |

| 1 | - | - | - | - | - | 0.071 |

| 2 | - | - | - | - | - | 0.018 |

| 3 | - | - | - | - | - | 0.044 |

Note: "-" indicates data not available in the cited sources. "Significant" indicates notable activity was reported without a specific IC₅₀ value.[5][6][7][8]

Table 3: In Vitro Antimicrobial Activity of Novel Isoxazole Derivatives (MIC, µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| 5a-d | - | 0.06-2.5 | 0.06-2.5 | - | - |

| PUB9 | >90% eradication | - | - | >90% eradication | >90% eradication |

| PUB10 | >90% eradication | - | - | >90% eradication | >90% eradication |

| 5a, 5c, 5e, 5f, 5i | Active | Active | Active | Active | Active |

Note: "-" indicates data not available in the cited sources. "Active" indicates antimicrobial activity was observed.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of a representative isoxazole derivative and a key biological assay.

Synthesis of 3,5-Disubstituted Isoxazoles (General Procedure)

This procedure outlines a common method for synthesizing 3,5-disubstituted isoxazoles from chalcones.

-

Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriate acetophenone is condensed with a substituted aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.[12]

-

Isoxazole Ring Formation: The resulting chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide or sodium acetate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.[12]

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.[12]

-

Characterization: The structure and purity of the synthesized isoxazole derivatives are confirmed by various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.[12]

In Vitro MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Treatment: The following day, the cells are treated with various concentrations of the test isoxazole compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbpas.com [ijbpas.com]

- 4. rsc.org [rsc.org]

- 5. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols: The Use of Isoxazol-4-ylmethanamine Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazol-4-ylmethanamine hydrochloride is a versatile heterocyclic building block that holds significant potential in the field of drug discovery. The isoxazole moiety is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The presence of a primary amine on the isoxazole ring in this compound provides a convenient handle for synthetic elaboration, allowing for the facile introduction of diverse chemical functionalities. This enables the exploration of vast chemical space in the pursuit of novel therapeutic agents targeting a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and offer detailed protocols for its derivatization and subsequent biological evaluation.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from isoxazole scaffolds, illustrating the potential for developing potent modulators for various drug targets.

Table 1: Kinase Inhibitory Activity of Isoxazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 1 | JNK1 | 0.015 | [1] |

| 2 | JNK3 | 0.008 | [1] |

| 3 | p38α | >10 | [1] |

| 4 | FMS Kinase | 0.00995 | [2] |

Table 2: GPCR Modulatory Activity of Isoxazole Derivatives

| Compound ID | Target Receptor | Activity | EC50/IC50 (µM) | Reference |

| 5 | Cannabinoid CB1 | Allosteric Modulator | - | [3] |